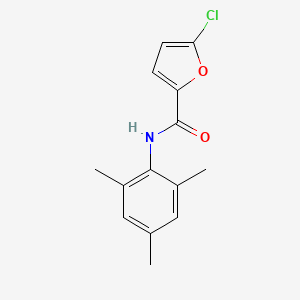
5-chloro-N-(2,4,6-trimethylphenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2,4,6-trimethylphenyl)furan-2-carboxamide is a chemical compound that has attracted significant interest in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Applications De Recherche Scientifique
TAK-659 has been studied for its potential applications in various fields, including cancer research, immunology, and inflammation. In cancer research, TAK-659 has been shown to inhibit the growth and proliferation of cancer cells by targeting the Bruton's tyrosine kinase (BTK) pathway. This pathway plays a crucial role in the survival and growth of cancer cells, and the inhibition of this pathway by TAK-659 has shown promising results in preclinical studies.
In immunology, TAK-659 has been studied for its potential applications in autoimmune diseases such as rheumatoid arthritis and lupus. The BTK pathway is also involved in the activation of immune cells, and the inhibition of this pathway by TAK-659 has shown to suppress the immune response and reduce inflammation in preclinical studies.
Mécanisme D'action
The mechanism of action of TAK-659 involves the inhibition of the BTK pathway, which plays a crucial role in the survival and growth of cancer cells and the activation of immune cells. BTK is a cytoplasmic tyrosine kinase that is involved in the signaling pathways of various receptors, including the B-cell receptor (BCR), Toll-like receptors (TLRs), and Fc receptors (FcRs). The inhibition of BTK by TAK-659 leads to the suppression of downstream signaling pathways, resulting in the inhibition of cell proliferation, survival, and activation.
Biochemical and Physiological Effects
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. In cancer research, TAK-659 has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor volume in various animal models. In immunology, TAK-659 has been shown to suppress the immune response, reduce inflammation, and improve symptoms in animal models of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for laboratory experiments, including its high purity, stability, and specificity for the BTK pathway. However, TAK-659 also has some limitations, including its relatively low solubility and potential toxicity at high doses. These limitations need to be considered when designing experiments using TAK-659.
Orientations Futures
There are several future directions for further research on TAK-659. These include the optimization of the synthesis method for higher yield and purity, the development of more potent and selective BTK inhibitors, and the exploration of TAK-659's potential applications in other fields, such as infectious diseases and neurodegenerative diseases. Further research is also needed to investigate the potential side effects and toxicity of TAK-659 and to determine its optimal dosage and administration route.
Conclusion
In conclusion, 5-chloro-N-(2,4,6-trimethylphenyl)furan-2-carboxamide, also known as TAK-659, has significant potential for scientific research applications in various fields. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments have been extensively studied. Further research is needed to explore its full potential and to address its limitations and potential side effects.
Méthodes De Synthèse
The synthesis method of 5-chloro-N-(2,4,6-trimethylphenyl)furan-2-carboxamide involves the reaction of 5-chlorofuran-2-carboxylic acid with 2,4,6-trimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with an acid to obtain the final product, TAK-659. This synthesis method has been optimized for high yield and purity and has been used in various research studies.
Propriétés
IUPAC Name |
5-chloro-N-(2,4,6-trimethylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-8-6-9(2)13(10(3)7-8)16-14(17)11-4-5-12(15)18-11/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGXMIFQXLGXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(O2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2,4,6-trimethylphenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

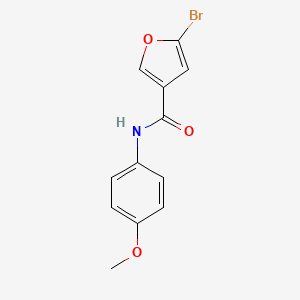

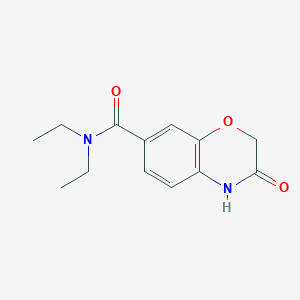
![2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B7471565.png)

![8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7471581.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7471586.png)

![4-[[4-(6-Methyl-4-oxo-1-phenylpyridazine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7471605.png)
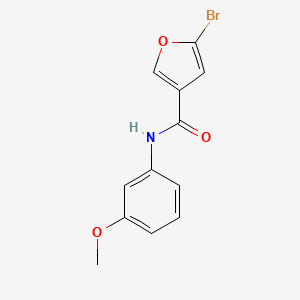
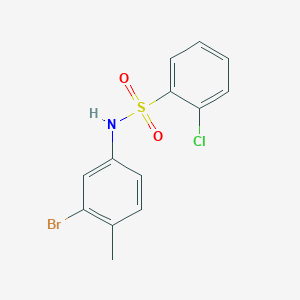

![N-[(1R)-1-(2-chlorophenyl)ethyl]-2-(2,4-dioxoquinazolin-1-yl)acetamide](/img/structure/B7471631.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one](/img/structure/B7471642.png)